molecular formula C20H18FN3O2S2 B2959374 N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 942001-09-4

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2959374
CAS No.: 942001-09-4
M. Wt: 415.5
InChI Key: BLTXTLHNRBKMEZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound with the molecular formula C20H18FN3O2S2 and a molecular weight of 415.5 g/mol . This acetamide derivative features a complex structure incorporating a thiazole ring, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound's structure includes multiple functional groups, such as acetamide and thioether linkages, which contribute to its potential as a key intermediate or building block in scientific research. This chemical is valued in research and development for its use in the synthesis of novel compounds and for investigating structure-activity relationships (SAR). Its structural motifs are commonly explored in the development of molecules that target various biological pathways . Researchers utilize this compound strictly in controlled laboratory environments. It is supplied as a solid and requires proper storage and handling in accordance with standard laboratory safety protocols. Please note: This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c1-13-2-6-15(7-3-13)22-18(25)10-17-11-27-20(24-17)28-12-19(26)23-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXTLHNRBKMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , making it a subject of interest for various therapeutic applications.

PropertyValue
Molecular FormulaC20H18FN3O2S2
Molecular Weight415.5 g/mol
CAS Number941922-03-8
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic substitution.
  • Acetamide formation through amide coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve inhibition of bacterial lipid biosynthesis, leading to cell membrane disruption.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties, particularly against breast cancer cell lines. The proposed mechanism involves interference with cell division and induction of apoptosis through the inhibition of key signaling pathways such as the PI3K/Akt pathway.

Other Biological Activities

In addition to its antimicrobial and anticancer effects, this compound has been investigated for:

  • Anti-inflammatory effects : Potential modulation of inflammatory cytokines.
  • Antidiabetic properties : Effects on glucose metabolism and insulin sensitivity.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting potent antibacterial properties.
  • Anticancer Research : In vitro assays demonstrated that the compound inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 15 µM. Further investigation revealed that it induced apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects on these oncogenic cells .

Table 1: Anticancer Activity of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide Derivatives

CompoundCell LineIC50 (µM)
3bHepG23.105
4cPC-33.023

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Applications in Drug Development

Due to its biological activities, this compound is being explored for further development as a therapeutic agent. Its derivatives are being synthesized and evaluated for enhanced efficacy and reduced toxicity profiles.

Case Studies

  • In Vitro Studies : A series of in vitro studies have been conducted to evaluate the cytotoxic effects of various derivatives on cancer cell lines. The results indicate that modifications to the thiazole and acetamide groups can significantly influence biological activity.
    • Example : A derivative with a chloro substituent showed enhanced activity against both HepG2 and PC-3 cells compared to other analogs .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, docking simulations indicated favorable binding interactions with the active sites of VEGFR-2 and AKT, supporting the observed inhibitory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 15 ():

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

  • Key Differences: Piperazine ring replaces the 2-oxo-p-tolylaminoethyl chain. Higher melting point (269–270°C) due to piperazine’s hydrogen-bonding capacity. Designed as an MMP inhibitor, contrasting with the target compound’s undefined mechanism .
CAS 954075-75-3 ():

N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

  • Key Differences: 4-Chlorophenyl vs. 4-fluorophenyl on the acetamide. Fluorine substitution on the ethyl-linked aromatic amine (4-fluorophenylamino vs. p-tolylamino). Molecular weight: 435.9 vs. ~450–460 (estimated for the target). Chlorine’s higher atomic mass increases MW but reduces metabolic stability compared to fluorine .
N-(4-Methoxyphenyl) Analogs (–15):

Modifications to the Acetamide Side Chain

Triazole-Containing Analog ():

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d)

  • Key Differences: Triazole ring replaces the thioether linkage. Synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), differing from the target’s likely nucleophilic substitution pathway .
Thiazolidinone Derivative ():

2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

  • Key Differences: Thiazolidinone core vs. thiazole.

Physicochemical and Spectral Properties

Property Target Compound Compound 15 () CAS 954075-75-3 ()
Molecular Weight ~450–460 (estimated) 410.51 435.9
Melting Point Not reported 269–270°C Not reported
Key IR Absorptions ~1680 cm⁻¹ (C=O), ~1240 cm⁻¹ (C-S) 1718 cm⁻¹ (C=O) Similar C=O and C-S stretches
¹H NMR Shifts δ 7.0–7.5 (4-fluorophenyl) δ 7.1–7.4 (aromatic protons) δ 7.2–7.6 (chlorophenyl, fluorophenyl)

Q & A

Q. Table 1: Comparative Reaction Conditions

MethodReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionK₂CO₃, ethanol, reflux68–91
Acid-Catalyzed CondensationAlCl₃, acetonitrile, RT69–87
Base-Mediated CouplingTriethylamine, dimethyl ketone, 13 hours73–80

Advanced: How can researchers address inconsistencies in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial or antifungal potency) often arise from variations in assay protocols. Key steps for resolution include:

  • Standardization of Assays: Adopt CLSI or EUCAST guidelines for MIC determination to ensure reproducibility .
  • Structural Verification: Confirm compound purity (>95% by HPLC) and identity (via NMR, HRMS) to rule out degradation or isomerization .
  • Control Experiments: Compare results with reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
  • Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify protons on the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.4 ppm) moieties. Carbon signals for the thioether (C-S, ~120 ppm) and carbonyl (C=O, ~170 ppm) confirm connectivity .
  • IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-F (~1220 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 447.12 for C₂₀H₁₈F₂N₃O₂S₂) and fragmentation patterns .

Advanced: Which crystallographic strategies are optimal for resolving the 3D structure of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .
  • Data Collection: Employ Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion. Resolve fluorine atoms using anisotropic displacement parameters .
  • Validation: Cross-check with PLATON to detect voids, hydrogen bonding (e.g., N-H···O interactions), and π-π stacking between aromatic rings .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., Cl, NO₂) or p-tolylamino groups to assess electronic effects on target binding .
  • Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • In Vivo/In Vitro Correlation: Test analogs in murine models for bioavailability and compare with in vitro IC₅₀ values to prioritize candidates .

Q. Table 2: Key SAR Observations from Analog Studies

Substituent PositionModificationBioactivity Trend (vs. Parent)Reference
Thiazole C-4Electron-withdrawing↑ Antifungal activity
Acetamide N-arylHydrophobic groups↓ Solubility, ↑ Cytotoxicity

Advanced: What computational methods are suitable for predicting the metabolic stability of this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (BDEs) for metabolic hotspots (e.g., thioether linkage) .
  • ADMET Prediction: Use SwissADME to predict CYP450 metabolism sites and permeability (e.g., LogP ~2.5 indicates moderate blood-brain barrier penetration) .

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